ethyl 5-bromo-8-carbamoyl-9H-carbazole-2-carboxylate
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Overview
Description
Ethyl 5-bromo-8-carbamoyl-9H-carbazole-2-carboxylate is a synthetic organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-8-carbamoyl-9H-carbazole-2-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The bromination and carbamoylation steps are then carried out to introduce the bromo and carbamoyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-8-carbamoyl-9H-carbazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carbazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.
Major Products Formed
Scientific Research Applications
Ethyl 5-bromo-8-carbamoyl-9H-carbazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds with potential therapeutic applications.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics: It is employed in the fabrication of organic photovoltaic cells and field-effect transistors.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-8-carbamoyl-9H-carbazole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity . The carbazole ring system can also participate in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-bromo-9H-carbazole-2-carboxylate: Lacks the carbamoyl group, which may affect its biological activity and electronic properties.
Ethyl 8-carbamoyl-9H-carbazole-2-carboxylate: Lacks the bromine atom, which may influence its reactivity and applications.
Properties
Molecular Formula |
C16H13BrN2O3 |
---|---|
Molecular Weight |
361.19 g/mol |
IUPAC Name |
ethyl 5-bromo-8-carbamoyl-9H-carbazole-2-carboxylate |
InChI |
InChI=1S/C16H13BrN2O3/c1-2-22-16(21)8-3-4-9-12(7-8)19-14-10(15(18)20)5-6-11(17)13(9)14/h3-7,19H,2H2,1H3,(H2,18,20) |
InChI Key |
URONPBLOOOUUDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C3=C(C=CC(=C3N2)C(=O)N)Br |
Origin of Product |
United States |
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